molecular formula C14H18N2O3 B2583685 N-{1-Cyano-1-[(3,4-dimethoxyphenyl)methyl]ethyl}acetamide CAS No. 15188-49-5

N-{1-Cyano-1-[(3,4-dimethoxyphenyl)methyl]ethyl}acetamide

Cat. No.: B2583685
CAS No.: 15188-49-5
M. Wt: 262.309
InChI Key: URPVWERXQVTSTE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-Cyano-1-[(3,4-dimethoxyphenyl)methyl]ethyl}acetamide can be achieved through the cyanoacetylation of amines. This involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method includes stirring the reactants without solvent at room temperature or using a steam bath at 70°C for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of cyanoacetylation and the use of efficient catalysts and optimized reaction conditions can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-Cyano-1-[(3,4-dimethoxyphenyl)methyl]ethyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like triethylamine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxides, reduction can produce primary amines, and substitution reactions can lead to various substituted cyanoacetamides .

Mechanism of Action

The mechanism of action of N-{1-Cyano-1-[(3,4-dimethoxyphenyl)methyl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The cyano and acetamide groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-Cyano-1-[(3,4-dimethoxyphenyl)methyl]ethyl}acetamide is unique due to its specific structural features, including the presence of both cyano and acetamide groups.

Properties

IUPAC Name

N-[2-cyano-1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10(17)16-14(2,9-15)8-11-5-6-12(18-3)13(7-11)19-4/h5-7H,8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPVWERXQVTSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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